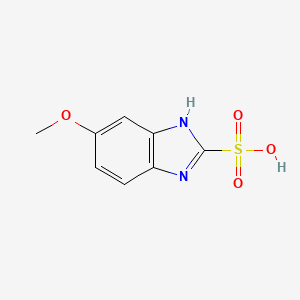

5-methoxy-1H-benzimidazole-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHBMDJFGQCIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

An In-depth Technical Guide to the Synthesis and Properties of 5-Methoxy-1H-benzimidazole-2-sulfonic acid

Introduction: The Benzimidazole Scaffold in Modern Chemistry

The benzimidazole ring system is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activity. Its unique chemical architecture allows for diverse substitutions, making it a cornerstone in medicinal chemistry and materials science. Among its many derivatives, benzimidazole-2-sulfonic acids have emerged as critical and versatile intermediates. They serve as stable, readily prepared precursors for a variety of 2-substituted benzimidazoles, which are otherwise challenging to synthesize directly.

This guide provides a detailed technical overview of a specific and valuable derivative: this compound. We will explore its synthesis from foundational precursors, delve into its key physicochemical properties, and illuminate its significance as a pivotal building block in the development of pharmaceuticals and other advanced materials. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Part 1: Synthesis Pathway and Methodologies

The most reliable and scalable synthesis of this compound is a two-step process. This pathway begins with the formation of a 2-mercaptobenzimidazole intermediate, which is subsequently oxidized to the target sulfonic acid. This approach is favored due to the ready availability of starting materials and the efficiency of the transformation.

Step 1: Synthesis of the Precursor, 5-Methoxy-1H-benzimidazole-2-thiol

The initial step involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide. The reaction is typically conducted in the presence of a strong base, such as potassium hydroxide, which facilitates the condensation and ring closure to form the benzimidazole-2-thiol (also known as a thione).[1]

Causality Behind Experimental Choices:

-

Base (KOH): Potassium hydroxide is crucial for deprotonating the amine groups of the phenylenediamine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide. It also drives the final intramolecular cyclization and dehydration steps.

-

Solvent (Ethanol/Water): An alcoholic solvent like ethanol is used to dissolve the organic precursors, while the presence of water helps dissolve the potassium hydroxide. The mixture provides a suitable medium for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-Methoxy-1H-benzimidazole-2-thiol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.

-

Addition of Carbon Disulfide: To the stirred basic solution, add carbon disulfide (1.1 eq). The mixture should be brought to a boil.

-

Addition of Diamine: Slowly add a solution of 4-methoxy-o-phenylenediamine (1.0 eq) in ethanol to the boiling reaction mixture.

-

Reflux: Once the addition is complete, maintain the reaction mixture at reflux for approximately 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: Acidify the aqueous solution with dilute acetic acid until the pH is approximately 5-6. The product, 5-methoxy-1H-benzimidazole-2-thiol, will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with water to remove any residual salts, and dry under vacuum. Recrystallization from an ethanol-water mixture can be performed for further purification.

Step 2: Oxidation to this compound

The transformation of the 2-thiol group to a sulfonic acid is an oxidative process. While traditional oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide have been used, they present challenges, particularly on a larger scale.[2] Oxidation with KMnO₄ generates large quantities of manganese dioxide (MnO₂), which complicates product isolation.[2][3] High concentrations of hydrogen peroxide can pose significant safety risks.[2]

An improved and highly recommended method utilizes aqueous sodium percarbonate (Na₂CO₃·1.5H₂O₂).[2][4] This reagent is a stable, solid source of hydrogen peroxide, making it safer and easier to handle. The reaction is clean, efficient, and avoids the formation of problematic byproducts.

Causality Behind Experimental Choices:

-

Sodium Percarbonate: This reagent acts as the oxidant. In an aqueous solution, it releases hydrogen peroxide, which oxidizes the thiol group to the sulfonic acid. Its solid nature and controlled release of H₂O₂ enhance the safety and scalability of the procedure.

-

Aqueous Medium: The reaction is performed in water, which is an environmentally benign solvent and allows for easy workup.

Experimental Protocol: Oxidation using Sodium Percarbonate

-

Suspension: Suspend 5-methoxy-1H-benzimidazole-2-thiol (1.0 eq) in water in a reaction vessel.

-

Addition of Oxidant: Add solid sodium percarbonate (typically 3-4 equivalents) portion-wise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, which can be verified by TLC (the sulfonic acid product will have a much lower Rf value than the starting thiol).[2]

-

Isolation and Purification: Upon completion, the resulting solution is often clear. Acidify the solution with a strong acid like concentrated HCl to precipitate the this compound.

-

Final Steps: Filter the precipitated solid, wash with cold water, and dry thoroughly under vacuum to yield the final product.

Caption: Synthesis workflow for this compound.

Part 2: Physicochemical Properties

The accurate characterization of a chemical intermediate is paramount for its effective use in subsequent synthetic steps. This compound is a stable solid compound with well-defined properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₄S | [5][6][7] |

| Molecular Weight | 228.23 g/mol | [5][6][7] |

| CAS Number | 106135-28-8 | [5][8][9] |

| IUPAC Name | This compound | [6] |

| Synonyms | 6-methoxy-1H-benzimidazole-2-sulfonic acid | [5][6] |

| Melting Point | 335°C (with decomposition) | [7] |

| Appearance | Typically an off-white to light-colored solid powder. | General knowledge |

| Storage Conditions | Store at room temperature in a dry, tightly sealed container. | [5] |

| Hazard Information | Irritant. Standard laboratory safety precautions should be followed. | [7][9] |

Part 3: Applications and Synthetic Utility

The primary value of this compound lies in its role as a robust synthetic intermediate. The sulfonic acid group at the 2-position is an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

Key Intermediate for 2-Chlorobenzimidazoles

A significant application is its conversion to 2-chlorobenzimidazoles.[2][4] These chlorinated derivatives are highly valuable precursors for synthesizing potential chemotherapeutic agents, including antiviral and antineoplastic compounds. The reaction is typically achieved by treating the sulfonic acid with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[2][4] This conversion is often high-yielding and provides a reliable route to the otherwise difficult-to-access 2-chloro derivatives.

Building Block for Biologically Active Molecules

The benzimidazole scaffold is a core component of many pharmaceuticals. The 5-methoxy substitution, in particular, is found in proton pump inhibitors like Omeprazole.[10] While this compound is not a direct precursor to Omeprazole, its parent thiol is. The sulfonic acid derivative provides an alternative synthetic entry point for creating novel analogs and other potential drug candidates. Its structure is utilized in research for developing compounds with potential antifungal, antiviral, and anti-inflammatory properties.[5]

Other Potential Applications

Beyond pharmaceuticals, this compound serves as a building block in other areas of chemical science:

-

Dyes and Fluorescent Probes: The benzimidazole core can be incorporated into larger conjugated systems for the preparation of dyes and fluorescent materials.[5]

-

Agrochemicals: It is used as an intermediate in the synthesis of new agrochemicals, leveraging the known biological activity of the benzimidazole family.[5]

Caption: Synthetic utility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]

- 6. This compound | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. This compound | 106135-28-8 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

"characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid"

An In-Depth Technical Guide to the Characterization of 5-Methoxy-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of this compound. While this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and a potential impurity in drug products like omeprazole, detailed experimental data in the public domain is limited.[1][2] This guide, therefore, synthesizes available information, draws upon established principles of heterocyclic chemistry, and outlines the logical experimental workflows for its synthesis and characterization. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers working with this and related benzimidazole derivatives.

Introduction

This compound, with the molecular formula C₈H₈N₂O₄S and a molecular weight of 228.23 g/mol , belongs to the benzimidazole class of heterocyclic compounds.[3][4] Benzimidazoles are a critical scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[3] The title compound serves as a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3] Its structure, featuring a methoxy group on the benzene ring and a sulfonic acid group at the 2-position of the imidazole ring, offers multiple points for chemical modification, making it a valuable synthon for creating diverse chemical libraries.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that many of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄S | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 228.23 g/mol | Matrix Scientific[4], Sigma-Aldrich[5] |

| Melting Point | 335 °C (decomposition) | ChemicalBook[6], Matrix Scientific[4] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Density (Predicted) | 1.608 ± 0.06 g/cm³ | ChemicalBook[2][6] |

| pKa (Predicted) | -1.53 ± 0.40 | ChemicalBook[2][6] |

| Storage | Room temperature, sealed, dry | MySkinRecipes[3] |

Synthesis and Mechanistic Considerations

The rationale for this multi-step synthesis lies in the robust and high-yielding nature of each individual reaction. The cyclization of o-phenylenediamines with carbon disulfide is a classic and efficient method for forming the 2-mercaptobenzimidazole core. Subsequent oxidation of the thiol to a sulfonic acid is a well-established transformation.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add carbon disulfide with stirring.

-

Heat the mixture to reflux and add a solution of 4-methoxy-o-phenylenediamine in ethanol dropwise.

-

Maintain reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

-

In a beaker, dissolve 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining a low temperature.

-

Stir the reaction mixture for a period of time to allow for complete oxidation.[8]

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a low pH.

-

The resulting precipitate of this compound is filtered, washed with cold water, and dried.[8]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques to be employed.

Caption: Experimental workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonic acid group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methoxy carbon will be characteristic of the substituted benzimidazole structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The experimentally determined exact mass should be in close agreement with the calculated mass for C₈H₈N₂O₄S (228.0205).[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching vibrations in the benzimidazole ring.[9]

-

C-H stretching of the aromatic ring and the methoxy group.

-

C=C and C=N stretching vibrations characteristic of the benzimidazole skeleton.[10]

-

Strong absorption bands corresponding to the S=O stretching of the sulfonic acid group.

-

O-H stretching from the sulfonic acid group.

-

C-O stretching of the methoxy group.

Applications and Future Directions

This compound is primarily recognized for its role as a synthetic intermediate.[3] Its utility stems from the reactivity of the sulfonic acid group, which can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2-position of the benzimidazole ring. This makes it a valuable precursor for the synthesis of potential drug candidates.[7]

Furthermore, its identification as an impurity in the synthesis of omeprazole, a widely used proton pump inhibitor, highlights the importance of its characterization for quality control in the pharmaceutical industry.[1][2]

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the broad spectrum of activity of benzimidazoles, it is plausible that this compound and its analogs may possess interesting pharmacological properties.[11]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By leveraging established chemical principles and analytical techniques, researchers can confidently prepare and validate this important synthetic intermediate. The proposed workflows provide a solid foundation for further investigation into the chemistry and potential applications of this and related benzimidazole compounds.

References

- 1. This compound | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 106135-28-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 5-methoxy-1h-benzimidazol-2-thiol | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 106135-28-8 [m.chemicalbook.com]

- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Benzimidazole Core in Omeprazole Synthesis: The Pivotal Role of 5-Methoxy-2-Mercaptobenzimidazole

Abstract

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), has revolutionized the management of acid-related gastrointestinal disorders. Its synthesis is a sophisticated process, hinging on the precise assembly of a benzimidazole core and a substituted pyridine ring. While the query of interest concerns 5-methoxy-1H-benzimidazole-2-sulfonic acid, extensive review of established synthetic pathways reveals that the critical intermediate is, in fact, 5-methoxy-2-mercaptobenzimidazole (also known as 5-methoxy-1H-benzimidazole-2-thiol). This guide provides a comprehensive technical exploration of the synthesis of omeprazole, focusing on the definitive role of this mercapto-analogue. We will dissect the causality behind its selection, detail the reaction mechanisms, and present validated experimental protocols, thereby offering a robust resource for researchers and drug development professionals.

Introduction: The Architectural Significance of the Benzimidazole Moiety

The therapeutic efficacy of omeprazole is intrinsically linked to its chemical structure: a sulfoxide bridge connecting a 5-methoxy-substituted benzimidazole ring and a 4-methoxy-3,5-dimethylpyridine ring.[1] The benzimidazole scaffold is not merely a structural anchor; its electronic properties and the substituents at its 2- and 5-positions are critical for the drug's mechanism of action and its synthesis.

A prevalent and industrially scalable method for synthesizing omeprazole involves a two-stage process: first, the formation of a thioether intermediate, followed by a controlled oxidation to the final sulfoxide product.[2] The nucleophilic character of the sulfur atom in the key benzimidazole intermediate is paramount for the initial coupling step. This is where the role of 5-methoxy-2-mercaptobenzimidazole becomes central. The thiol (-SH) group provides the essential nucleophilic sulfur required to react with the electrophilic chloromethyl-substituted pyridine, a reaction for which a sulfonic acid (-SO₃H) is chemically unsuited.

Synthesis of Key Intermediates

The successful synthesis of omeprazole relies on the efficient preparation of its two primary building blocks.

Preparation of 5-Methoxy-2-Mercaptobenzimidazole (The Benzimidazole Core)

This crucial intermediate is synthesized from 4-methoxy-o-phenylenediamine.[3] The reaction involves a cyclization process using carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH).

Experimental Protocol: Synthesis of 5-Methoxy-2-Mercaptobenzimidazole [3]

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

-

Thionation: Add carbon disulfide (2.5 mL, 0.04 mol) to the basic solution. Stir the mixture for 30 minutes at ambient temperature.

-

Cyclization: Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).

-

Reflux: Stir the resulting mixture at reflux for 4 hours. Following reflux, allow the mixture to stir at ambient temperature overnight.

-

Work-up: Evaporate the solvents in vacuo and dilute the residue with dichloromethane (CH₂Cl₂). Acidify the suspension to a pH of 4 with an appropriate acid.

-

Isolation: A precipitate will form. Collect the solid via filtration to yield 5-methoxy-2-mercaptobenzimidazole.[3]

Preparation of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride (The Pyridine Moiety)

This electrophilic partner is a critical intermediate in the production of omeprazole.[4] It is typically synthesized from its corresponding hydroxymethyl-pyridine precursor via chlorination.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride [5]

-

Reaction Setup: Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) in a reaction vessel under an argon atmosphere.

-

Chlorination: Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

-

Reaction Completion: Continue stirring at room temperature for an additional 30 minutes after the addition is complete.

-

Isolation: Remove the solvent by distillation under reduced pressure.

-

Purification: Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration. Wash the solid with fresh hexane (50 mL) and air-dry to afford the title compound as a white solid.[5]

The Core Synthesis of Omeprazole: A Mechanistic Perspective

The convergence of the two key intermediates is the cornerstone of omeprazole synthesis. The process is a classic example of nucleophilic substitution followed by selective oxidation.

Step 1: Nucleophilic Substitution to Form the Thioether Intermediate

The first major step is the coupling of 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2] This reaction forms the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[6]

Causality of Experimental Choices:

-

Base (NaOH): A base is essential to deprotonate the thiol group (-SH) of the benzimidazole, forming a highly nucleophilic thiolate anion (-S⁻). This anion is a much stronger nucleophile than the neutral thiol, enabling an efficient attack on the electrophilic carbon of the chloromethyl group.

-

Solvent System (Ethanol/Water): A mixed solvent system is often employed to ensure the solubility of both the organic precursors and the inorganic base.[7]

Experimental Protocol: Synthesis of the Thioether Intermediate [2][7]

-

Thiolate Formation: In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating (70-90°C). Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) and reflux until fully dissolved. Cool the mixture to below 10°C.

-

Pyridine Solution: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

-

Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

Precipitation & Isolation: After the incubation period, cool the mixture to 10°C and add 500 mL of water. Stir the resulting slurry for 12 hours to ensure complete precipitation. Collect the white solid product by suction filtration and dry.[2]

Step 2: Selective Oxidation to Omeprazole

The final and most delicate step is the oxidation of the thioether intermediate to the corresponding sulfoxide (omeprazole). This transformation must be carefully controlled to prevent over-oxidation to the undesired sulfone byproduct.[2]

Causality of Experimental Choices:

-

Oxidizing Agent (m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this selective oxidation. Other reagents like hydrogen peroxide with a catalyst can also be used.[8][9]

-

Controlled Temperature: The reaction is typically run at low temperatures to enhance selectivity and minimize the formation of the sulfone.

Experimental Protocol: Oxidation to Omeprazole [2]

-

Dissolution: Dissolve the dried thioether intermediate from the previous step in a suitable organic solvent, such as dichloromethane.

-

Oxidation: Cool the solution and add a controlled amount of an oxidizing agent like m-CPBA.

-

Quenching and Work-up: After the reaction is complete, the mixture is typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with brine and dried.

-

Purification: The solvent is removed under reduced pressure, and the crude omeprazole is purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether) to yield the final product.[2]

Data Presentation and Visualization

Quantitative Data Summary

| Step | Key Reactants | Key Product | Typical Yield | Reference |

| Intermediate 1 | 4-methoxy-o-phenylenediamine, CS₂, KOH | 5-Methoxy-2-Mercaptobenzimidazole | 63% | [3] |

| Intermediate 2 | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine, SOCl₂ | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | ~100% | [5] |

| Thioether Formation | 5-Methoxy-2-Mercaptobenzimidazole, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 96% | [7] |

| Oxidation | Thioether Intermediate, Oxidizing Agent (e.g., m-CPBA) | Omeprazole | High | [8] |

Visualizing the Synthesis Pathway

Caption: Core synthetic pathway for omeprazole.

Conclusion

The synthesis of omeprazole is a well-refined process that underscores the importance of fundamental organic chemistry principles. The narrative of its creation is centered on the nucleophilic character of 5-methoxy-2-mercaptobenzimidazole . This key intermediate, through a robust nucleophilic substitution with a pyridine derivative, forms a thioether which is then meticulously oxidized to the final active pharmaceutical ingredient. Understanding the causal relationships—why a thiolate is generated, why specific solvents are used, and why temperature control during oxidation is critical—is essential for process optimization, yield improvement, and ensuring the purity of this vital medication. This guide reaffirms that while many pathways may be theoretically possible, the established route involving the mercapto- intermediate remains the most scientifically validated and industrially viable approach.

References

- 1. 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole | C26H30N4O4S | CID 71750068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9 | IM57923 [biosynth.com]

- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. CN112679475A - Omeprazole preparation method and omeprazole - Google Patents [patents.google.com]

Spectroscopic and Physicochemical Characterization of 5-methoxy-1H-benzimidazole-2-sulfonic acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 5-methoxy-1H-benzimidazole-2-sulfonic acid (C₈H₈N₂O₄S), a heterocyclic compound of interest in pharmaceutical and materials science research. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes available data from chemical databases and analogous structures to present a detailed characterization. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural elucidation through predicted spectroscopic data, alongside its known chemical properties.

Introduction

This compound is a derivative of benzimidazole, a bicyclic aromatic compound with a fused benzene and imidazole ring system. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The addition of a methoxy group at the 5-position and a sulfonic acid group at the 2-position significantly influences the molecule's electronic properties, solubility, and potential biological activity. This compound and its derivatives are often explored as intermediates in the synthesis of pharmaceuticals, such as proton pump inhibitors, and as functional materials in various applications.[1]

This guide will delve into the key physicochemical properties and provide a detailed, predictive analysis of the spectroscopic data for this compound, empowering researchers with the foundational knowledge required for its identification, synthesis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄S | PubChem[2] |

| Molecular Weight | 228.23 g/mol | PubChem[2] |

| CAS Number | 106135-28-8 | ChemicalBook[3] |

| Melting Point | 335°C (decomposes) | Matrix Scientific[4] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in polar solvents | - |

Molecular Structure:

The structure of this compound, as depicted in the diagram below, consists of a central benzimidazole core. A methoxy group (-OCH₃) is attached to the carbon at position 5 of the benzene ring, and a sulfonic acid group (-SO₃H) is attached to the carbon at position 2 of the imidazole ring.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the imidazole ring. The predicted chemical shifts are summarized in Table 2.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (positions 4, 6, 7) | 7.0 - 7.8 | Multiplet |

| Methoxy-H (-OCH₃) | ~3.9 | Singlet |

| Imidazole-NH | > 10 | Broad Singlet |

The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing sulfonic acid group. The N-H proton is expected to be downfield due to its acidic nature and involvement in hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the different carbon atoms are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (imidazole) | ~150 |

| Aromatic C-O | ~155 |

| Aromatic C (unsubstituted) | 110 - 130 |

| Aromatic C (substituted) | 130 - 145 |

| Methoxy C (-OCH₃) | ~56 |

The chemical shift of the C-2 carbon in the imidazole ring, attached to the sulfonic acid group, is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 4.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong |

| N-H stretch (imidazole) | 3100 - 3000 | Broad, Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methoxy) | 2950 - 2850 | Medium |

| C=N stretch (imidazole) | ~1620 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| S=O stretch (sulfonic acid) | 1250 - 1150 and 1050 - 1000 | Strong |

| C-O stretch (methoxy) | ~1250 | Strong |

The broad O-H and N-H stretching bands are characteristic features and may overlap.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 228. The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃H, 81 amu) and the methoxy group (CH₃O, 31 amu).

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the benzimidazole chromophore. The extended conjugation of the bicyclic aromatic system will likely result in absorption maxima (λ_max) around 280-320 nm. The position of these maxima can be influenced by the solvent polarity.[5]

Synthesis and Handling

Synthetic Approach

A potential synthetic route to this compound could involve the reaction of 4-methoxy-1,2-phenylenediamine with a suitable reagent to introduce the sulfonic acid group at the 2-position of the resulting benzimidazole ring. A plausible synthetic workflow is outlined below.

References

An In-depth Technical Guide on the Chemical Structure and Reactivity of 5-methoxy-1H-benzimidazole-2-sulfonic acid

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, stem from their unique heterocyclic structure.[1][3] Within this important class of compounds, 5-methoxy-1H-benzimidazole-2-sulfonic acid represents a key intermediate and a molecule of significant interest.[4] Its structure combines the benzimidazole scaffold with a methoxy group and a sulfonic acid moiety, each contributing to its distinct physicochemical properties and reactivity.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this molecule for the design and synthesis of novel therapeutic agents and other advanced materials.[4]

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure where a benzene ring is fused to an imidazole ring. A methoxy (-OCH3) group is substituted at the 5-position of the benzimidazole ring, and a sulfonic acid (-SO3H) group is attached at the 2-position.

The presence of the electron-donating methoxy group influences the electron density of the aromatic system, while the strongly electron-withdrawing sulfonic acid group significantly impacts the molecule's acidity and solubility. The imidazole portion of the molecule contains both an acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H8N2O4S | [5] |

| Molecular Weight | 228.23 g/mol | [5][6] |

| Melting Point | 335°C (decomposes) | [6] |

| CAS Number | 106135-28-8 | [5][7] |

Synthesis and Purification

The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] A common route to 2-sulfonic acid benzimidazoles involves the sulfonation of a pre-formed benzimidazole ring.[8]

Alternatively, a plausible synthetic route to this compound starts from 5-methoxy-1H-benzimidazole-2-thiol, which is a known intermediate in the synthesis of omeprazole.[9][10] The thiol can be oxidized to the corresponding sulfonic acid. For the unsubstituted analog, 1H-benzimidazole-2-sulfonic acid, a known preparation involves the oxidation of 1H-benzimidazole-2-thiol.[11]

Hypothetical Laboratory-Scale Synthesis Protocol:

This protocol describes a potential two-step synthesis starting from 4-methoxy-o-phenylenediamine.

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-o-phenylenediamine in ethanol.

-

Add an equimolar amount of potassium ethyl xanthate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the solution with dilute acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 5-methoxy-1H-benzimidazole-2-thiol.

-

Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify the product.

Step 2: Oxidation to this compound

-

Suspend the purified 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution.

-

Add an oxidizing agent, such as hydrogen peroxide, portion-wise while maintaining the temperature with an ice bath.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).

-

The product, this compound, may precipitate from the reaction mixture.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]

- 5. This compound | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. This compound | 106135-28-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Methoxy-1H-benzimidazole-2-thiol | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Derivatives of 5-methoxy-1H-benzimidazole-2-sulfonic Acid and Their Potential Applications

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide focuses on a specific, highly functionalized member of this family: 5-methoxy-1H-benzimidazole-2-sulfonic acid. We will delve into the synthetic pathways for this core molecule and its derivatives, particularly focusing on the versatile sulfonamide linkage. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential therapeutic applications of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles, bicyclic aromatic heterocycles formed from the fusion of benzene and imidazole rings, are of paramount interest in drug discovery.[2] Their structural similarity to naturally occurring purines allows them to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The therapeutic journey of benzimidazoles has yielded drugs with antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties.[2]

The introduction of a sulfonic acid group at the 2-position and a methoxy group at the 5-position of the benzimidazole ring system creates a unique chemical entity, this compound. The electron-donating methoxy group can influence the electronic properties and metabolic stability of the molecule, while the sulfonic acid moiety at the 2-position serves as a versatile synthetic handle for the creation of a diverse library of derivatives, most notably sulfonamides. Sulfonamides themselves are a well-established class of therapeutic agents, and their combination with the benzimidazole scaffold has been shown to enhance biological activity.[2][3] This guide will explore the synthesis of these hybrid molecules and their potential as novel therapeutic agents.

Synthesis of the Core Structure and Key Intermediates

A logical and efficient synthesis of this compound and its derivatives begins with the construction of a key precursor, 5-methoxy-1H-benzimidazole-2-thiol.

Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

The synthesis of 5-methoxy-1H-benzimidazole-2-thiol is typically achieved through the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.

Caption: Synthetic pathway to 5-methoxy-1H-benzimidazole-2-thiol.

Experimental Protocol: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

-

Dissolve potassium hydroxide (0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL).

-

To this solution, add carbon disulfide (0.03 mol) with stirring.

-

Heat the mixture to boiling and then add a solution of 4-methoxy-o-phenylenediamine (0.03 mol) in ethanol (20 mL) dropwise.

-

Reflux the reaction mixture for 6 hours.

-

After reflux, remove the ethanol by distillation.

-

Dissolve the resulting white residue in water and precipitate the product by adding dilute acetic acid (50%).

-

Filter the precipitate, wash with water, and recrystallize from a water-ethanol mixture (1:1) to yield pure 5-methoxy-1H-benzimidazole-2-thiol.

Oxidation to this compound

The synthesized 2-thiol can be oxidized to the target sulfonic acid using a strong oxidizing agent like potassium permanganate in an alkaline medium.

Experimental Protocol: Synthesis of this compound

-

Prepare a boiling solution of 5-methoxy-1H-benzimidazole-2-thiol (0.05 mol) in water (40 mL).

-

Add 50% sodium hydroxide (17 mL) to the solution.

-

Add a solution of potassium permanganate (0.11 mol) in water (275 mL) in small portions with vigorous stirring.

-

After the complete addition of potassium permanganate, reflux the reaction mixture for an additional 45 minutes.

-

Filter off the formed manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to a pH of 1.

-

Collect the resulting precipitate of this compound by filtration and wash with water.

Derivatization: Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamides

The sulfonic acid group is a gateway to a vast array of derivatives. A key transformation is its conversion to a sulfonyl chloride, a highly reactive intermediate that can readily react with primary and secondary amines to form sulfonamides.

Caption: General synthetic route to 5-methoxy-1H-benzimidazole-2-sulfonamides.

Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride can be achieved using reagents like thionyl chloride or phosphorus pentachloride.[4]

Experimental Protocol: Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonyl Chloride (Representative Protocol)

-

To a stirred suspension of this compound (10 mmol) in an inert solvent such as dichloromethane (50 mL), add thionyl chloride (30 mmol) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxy-1H-benzimidazole-2-sulfonyl chloride, which can be used in the next step without further purification.

Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamide Derivatives

The reactive sulfonyl chloride is then reacted with a variety of primary or secondary amines to generate a library of sulfonamide derivatives.

Experimental Protocol: General Synthesis of 5-methoxy-1H-benzimidazole-2-sulfonamides

-

Dissolve the crude 5-methoxy-1H-benzimidazole-2-sulfonyl chloride (5 mmol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (30 mL).

-

To this solution, add the desired primary or secondary amine (5.5 mmol) and a base such as triethylamine or pyridine (6 mmol) at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.

Potential Applications and Biological Activities

While specific biological data for derivatives of this compound are not extensively reported, the known activities of structurally similar benzimidazole-sulfonamides provide a strong rationale for their investigation in several therapeutic areas.

Carbonic Anhydrase Inhibition

Benzimidazole-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[3][5] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[5] For instance, a series of 2-substituted-benzimidazole-6-sulfonamides have been shown to be potent inhibitors of human CA isoforms I, II, IX, and XII, with some derivatives exhibiting promising selectivity for the tumor-associated isoforms CA IX and XII.[5]

Mechanism of Action: The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the carbon dioxide hydration reaction. This binding blocks the catalytic activity of the enzyme. The benzimidazole scaffold contributes to the overall binding affinity and can be modified to achieve isoform selectivity.

| Compound (Analogous Benzimidazole-6-sulfonamides) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Derivative A | 150 | 8.5 | 15 | 4.2 |

| Derivative B | 98 | 5.2 | 9.8 | 3.1 |

| Data is representative of analogous compounds and serves for illustrative purposes. |

Antimicrobial Activity

The benzimidazole nucleus is a common feature in many antimicrobial agents. The incorporation of a sulfonamide moiety can enhance this activity.[2] Benzimidazole-sulfonyl derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Mechanism of Action: The antimicrobial action of benzimidazoles can be multifaceted. They are known to inhibit microbial DNA and protein synthesis by competing with purines.[6] The sulfonamide component can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This dual mechanism of action could be beneficial in overcoming drug resistance.

Structure-Activity Relationship (SAR): For antimicrobial benzimidazoles, the nature and position of substituents on the benzimidazole ring and any appended aromatic rings significantly influence activity. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the benzimidazole core has been shown to enhance antibacterial activity.[3]

Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, induction of apoptosis, and inhibition of key signaling pathways.[7][8] The sulfonamide group can also contribute to the anticancer profile, as seen in some carbonic anhydrase inhibitors that target tumor-associated isoforms.

Mechanism of Action: The anticancer effects of benzimidazole derivatives are diverse. Some act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Others can inhibit protein kinases involved in cancer cell proliferation and survival. The inhibition of tumor-associated carbonic anhydrases (CA IX and XII) by sulfonamide-containing benzimidazoles can disrupt the pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear pathway for the generation of a diverse library of derivatives, particularly sulfonamides. Based on the well-documented biological activities of related benzimidazole-sulfonamide compounds, these new derivatives hold significant potential as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer drugs.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 5-methoxy-1H-benzimidazole-2-sulfonamide derivatives. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, elucidating the precise mechanisms of action of the most promising compounds will be essential for their advancement as clinical candidates. The versatility of the benzimidazole scaffold, combined with the therapeutic potential of the sulfonamide group, makes this an exciting area for further investigation in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methoxy-1H-benzimidazole-2-sulfonic Acid (CAS 106135-28-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 5-Methoxy-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of significant interest in pharmaceutical sciences. We will delve into its chemical and physical properties, explore its primary applications as a key intermediate and a reference standard in drug manufacturing, and discuss its potential in emerging research areas. This document is intended to be a valuable resource for professionals engaged in drug discovery, development, and quality control.

Introduction

This compound, identified by the CAS number 106135-28-8, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, which has led to extensive research into its derivatives for various therapeutic applications. This particular sulfonic acid derivative has gained importance primarily due to its role as a process impurity and degradation product in the synthesis of Omeprazole, a widely used proton pump inhibitor.[1] A thorough understanding of its properties and formation is therefore crucial for the quality control and stability studies of Omeprazole and related drugs.

Beyond its significance in pharmaceutical quality assurance, the inherent chemical functionalities of this compound—the benzimidazole core, the methoxy group, and the sulfonic acid moiety—suggest potential applications in medicinal chemistry and materials science, including the development of novel therapeutic agents and functional dyes.[2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 106135-28-8 | [4][5] |

| Molecular Formula | C₈H₈N₂O₄S | [4][5] |

| Molecular Weight | 228.23 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Melting Point | 335 °C (with decomposition) | [5] |

| Appearance | White to off-white solid | |

| Solubility | Information not widely available, but the sulfonic acid group suggests potential solubility in polar solvents. | |

| pKa | -1.53 ± 0.40 (Predicted) |

Synthesis and Characterization

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of structurally related compounds. The most probable pathway involves a two-step process starting from 4-methoxy-1,2-phenylenediamine.

Proposed Synthetic Pathway

The synthesis likely proceeds via the formation of a thiol intermediate, followed by oxidation to the sulfonic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Inferred)

The following is an inferred, step-by-step methodology based on established procedures for similar benzimidazole syntheses.

Step 1: Synthesis of 5-methoxy-1H-benzimidazole-2-thiol

-

Dissolve 4-methoxy-1,2-phenylenediamine in a suitable alcoholic solvent.

-

Add an equimolar amount of potassium hydroxide (KOH) and stir until dissolved.

-

Slowly add a slight excess of carbon disulfide (CS₂) to the reaction mixture at room temperature.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Filter, wash with water, and dry the crude 5-methoxy-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

-

Suspend the synthesized 5-methoxy-1H-benzimidazole-2-thiol in an aqueous solution.

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), while controlling the temperature.

-

Stir the reaction mixture until the oxidation is complete.

-

Work up the reaction mixture to isolate the final product. This may involve filtration to remove manganese dioxide (if KMnO₄ is used) and subsequent crystallization.

Characterization

Due to the lack of publicly available spectral data for this compound, researchers should perform comprehensive characterization of the synthesized product using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C-H, C=N, S=O, and O-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Applications and Uses

The primary and most well-documented application of this compound is in the pharmaceutical industry, specifically in the context of the proton pump inhibitor Omeprazole.

Omeprazole Impurity and Degradation Product

This compound is recognized as an impurity that can form during the synthesis of Omeprazole.[4] Additionally, it is a potential degradation product of Omeprazole, particularly under oxidative stress conditions.[1] The presence of this and other impurities is strictly regulated in pharmaceutical formulations to ensure the safety and efficacy of the final drug product. Therefore, highly purified this compound serves as a critical reference standard for:

-

Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of this impurity in Omeprazole drug substance and drug products.

-

Quality Control: As a standard in routine quality control testing to ensure that the levels of this impurity in commercial batches of Omeprazole are below the specified limits.

-

Stability Studies: To monitor the formation of this degradation product during stability testing of Omeprazole formulations under various storage conditions.

Caption: Formation of this compound as a degradation product of Omeprazole.

Potential as a Fluorescent Probe

Benzimidazole derivatives are known to exhibit interesting photophysical properties, and several have been developed as fluorescent probes for various applications, including pH sensing and ion detection.[3][6] The sulfonic acid group in this compound can enhance water solubility, a desirable characteristic for biological probes. The methoxy group, being an electron-donating group, can also influence the fluorescence properties of the benzimidazole core. While specific studies on the use of this particular compound as a fluorescent probe are limited, its structural features suggest that it could be a promising candidate for further investigation in this area.

Potential Biological Activities

The benzimidazole scaffold is a well-established pharmacophore, and its derivatives have been reported to possess a wide range of biological activities.

-

Antifungal Activity: Numerous benzimidazole derivatives have demonstrated potent antifungal activity against a variety of fungal pathogens.[7]

-

Antiviral Activity: The benzimidazole nucleus is a key component of several antiviral drugs, and research continues to explore new derivatives for their antiviral potential.

-

Anti-inflammatory Activity: Certain benzimidazole derivatives have been shown to exhibit anti-inflammatory properties by targeting various inflammatory pathways.

While the biological activities of this compound have not been extensively studied, its structural similarity to other biologically active benzimidazoles makes it a compound of interest for screening in various biological assays.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant importance in the pharmaceutical industry, primarily as a reference standard for the quality control of Omeprazole. Its synthesis, while not widely published, can be reasonably inferred from established chemical principles. Beyond its current application, its structural features suggest a potential for development in other areas, such as fluorescent probes and as a scaffold for new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this compound and highlights the need for further research to fully elucidate its properties and potential applications.

References

- 1. spu.edu.sy [spu.edu.sy]

- 2. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]

- 3. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Action of Benzimidazole Sulfonic Acid Compounds: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanisms of action for benzimidazole sulfonic acid compounds, a class of molecules with significant therapeutic applications. We will delve into the well-established role of these compounds as proton pump inhibitors and explore emerging research into their broader biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Versatile Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This structure provides a unique platform for drug design due to its ability to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic and π-π stacking interactions with biological targets.[][2] Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including anthelmintics, antihypertensives, and, most notably, inhibitors of gastric acid secretion.[][3] The addition of a sulfonic acid or sulfonyl group to the benzimidazole core can significantly modulate the compound's physicochemical properties and biological activity, leading to a diverse range of pharmacological effects.[3][4][5]

The Primary Mechanism: Irreversible Inhibition of the Gastric H+/K+-ATPase (Proton Pump)

A major class of benzimidazole derivatives, which includes blockbuster drugs like omeprazole and lansoprazole, functions as proton pump inhibitors (PPIs).[6][7] These drugs are highly effective in treating acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[7] The core of their mechanism lies in the irreversible covalent inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[8][9][10]

The Prodrug Concept and Acid-Catalyzed Activation

Benzimidazole PPIs are administered as inactive prodrugs.[8][11] Their activation is a fascinating example of targeted drug delivery, as it occurs specifically in the highly acidic environment of the secretory canaliculi of gastric parietal cells.[8][11] This acid-catalyzed activation involves a two-step protonation process.[8][11] The first protonation occurs on the pyridine ring, allowing the drug to accumulate in the acidic space.[11] A second protonation on the benzimidazole ring makes the C-2 position highly electrophilic.[8][11] This leads to an intramolecular reaction, converting the prodrug into a reactive thiophilic cationic sulfenic acid or sulfenamide intermediate.[8][11][12]

Caption: Acid-catalyzed activation of benzimidazole proton pump inhibitors.

Covalent Modification of the Proton Pump

The activated sulfenamide/sulfenic acid metabolite is the key to the irreversible inhibition of the H+/K+-ATPase.[9] This reactive species forms a covalent disulfide bond with one or more cysteine residues on the exoplasmic (luminal) surface of the alpha-subunit of the proton pump.[8][9][12] While several cysteine residues are accessible, studies have identified Cys813 as a primary target for many PPIs, with some, like pantoprazole, also binding to Cys822.[13][14] This covalent modification locks the enzyme in an inactive conformation, thereby blocking the transport of H+ ions into the gastric lumen and effectively halting acid secretion.[][6] The long duration of action of PPIs is attributed to the fact that restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes.[13]

Emerging Mechanisms of Action: Beyond Proton Pump Inhibition

While the PPI mechanism is the most well-documented, research has revealed that benzimidazole sulfonic acid compounds possess a wider range of biological activities. These findings open up new avenues for the therapeutic application of this versatile scaffold.

Anticancer and Anti-Angiogenic Effects

Recent studies have highlighted the potential of certain benzimidazole sulfonic acid derivatives as anticancer agents. For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), a compound used in sunscreens, has demonstrated significant anti-cancer and anti-angiogenic properties in ovarian cancer models.[15]

The proposed mechanism for PBSA's anticancer activity involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, PBSA has been shown to suppress the activity of the MKK3/6-p38MAPK cascade.[15] This inhibition leads to a series of downstream effects that collectively hinder cancer progression:

-

Inhibition of Cell Invasion: PBSA treatment downregulates the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor cell invasion.[15]

-

Induction of Cell Cycle Arrest: The compound suppresses the activity of cyclin-dependent kinases (Cdks), leading to the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 phase cell cycle arrest.[15]

-

Anti-Angiogenic Effects: PBSA has been found to suppress the expression and secretion of vascular endothelial growth factor (VEGF), a key signaling protein that promotes the formation of new blood vessels (angiogenesis) to supply tumors with nutrients.[15] This leads to the inhibition of capillary-like tube formation in vitro and angiogenic sprouting ex vivo.[15]

Caption: Proposed anti-cancer mechanism of PBSA via p38 MAPK inhibition.

Broad-Spectrum Biological Activities

Beyond the well-defined mechanisms of PPIs and the emerging anti-cancer properties of specific derivatives, the benzimidazole-sulfonyl/sulfonic acid scaffold has been associated with a wide range of other biological activities. These include:

-

Antibacterial and Antifungal Activity: Numerous studies have reported the efficacy of these compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4][16]

-

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties.[3][4]

-

Carbonic Anhydrase Inhibition: Some benzimidazole-sulfonyl hybrids have been identified as inhibitors of carbonic anhydrase.[4][5]

The precise mechanisms underlying these activities are varied and often depend on the specific substitutions on the benzimidazole core. Further research is needed to fully elucidate the molecular targets and signaling pathways involved in each of these effects.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of benzimidazole sulfonic acid compounds requires robust experimental methodologies. The following protocols are fundamental for assessing their activity as PPIs and for exploring their broader biological effects.

In Vitro Assessment of Proton Pump Inhibition: [14C]-Aminopyrine Accumulation Assay

This assay is a cornerstone for evaluating the efficacy of PPIs by indirectly measuring the inhibition of acid secretion in isolated gastric glands.[17]

-

Objective: To determine the potency of benzimidazole derivatives in inhibiting acid secretion.[17]

-

Principle: [14C]-aminopyrine is a weak base that freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radiolabeled aminopyrine is directly proportional to the degree of acid secretion.[17]

-

Methodology:

-

Isolation of Gastric Glands: Gastric glands are isolated from the stomach mucosa of a suitable animal model (e.g., rabbit) via enzymatic digestion with collagenase. The isolated glands are then washed and suspended in a buffered medium.[17]

-

Incubation with Inhibitors: Aliquots of the gastric gland suspension are pre-incubated with varying concentrations of the test compounds or a vehicle control.[17]

-

Stimulation of Acid Secretion: Acid secretion is stimulated by adding a secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP). [14C]-aminopyrine is added to the incubation mixture.[17]

-

Measurement of Accumulation: After a defined incubation period, the glands are separated from the incubation medium by centrifugation. The radioactivity in the gland pellet and the supernatant is measured using a liquid scintillation counter.[17]

-

Data Analysis: The ratio of [14C]-aminopyrine concentration in the glands to that in the medium is calculated. The percentage inhibition of aminopyrine accumulation at each inhibitor concentration is determined relative to the stimulated control, and the IC50 value is calculated from the concentration-response curve.[17]

-

| Compound | IC50 (µM) for Inhibition of [14C]-Aminopyrine Accumulation |

| Ro 18-5364 | 0.034 |

| Lansoprazole | 0.007 |

| Omeprazole | 0.012 |

| Rabeprazole | 0.018 |

| Pantoprazole | 0.050 |

| Data sourced from a comparative study on antisecretory agents.[17] |

Workflow for Investigating Novel Mechanisms (e.g., Anti-Cancer)

Caption: Experimental workflow for elucidating novel anti-cancer mechanisms.

Conclusion

The benzimidazole sulfonic acid scaffold is a cornerstone of modern medicinal chemistry. Its most prominent application as proton pump inhibitors relies on a sophisticated mechanism of targeted, acid-catalyzed activation and subsequent irreversible covalent inhibition of the gastric H+/K+-ATPase. However, the therapeutic potential of this class of compounds is not limited to acid suppression. Emerging research continues to uncover novel mechanisms of action, including the modulation of key signaling pathways in cancer and angiogenesis. A thorough understanding of these diverse mechanisms is crucial for the rational design and development of the next generation of benzimidazole-based therapeutics.

References

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The basis of differentiation of PPIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis, Spectral Studies and Biological Evaluation of Some Benzimidazole Derivatives containing Sulfonamide | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 5-methoxy-1H-benzimidazole-2-sulfonic acid: From Synthesis to Application in Modern Drug Discovery

This guide provides an in-depth technical overview of 5-methoxy-1H-benzimidazole-2-sulfonic acid, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. We will explore its fundamental properties, detail its synthetic pathways, and illuminate its primary role as a crucial intermediate in the development of high-value therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their discovery pipelines.

Introduction: The Benzimidazole Scaffold and the Significance of a Key Intermediate

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications[1]. Compounds bearing this core structure are known to exhibit activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties[1][2].